molecular formula C12H10ClNO4S2 B12316406 2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid

2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid

Cat. No.: B12316406
M. Wt: 331.8 g/mol
InChI Key: WIRIFEFEUNXDNB-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid is an organic compound that belongs to the class of sulfonamides It features a chlorothiophene ring attached to a sulfonamide group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophene-2-sulfonamido)-3-methylbenzoic acid is unique due to the presence of both a chlorothiophene ring and a methylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClNO4S2

Molecular Weight

331.8 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonylamino]-3-methylbenzoic acid

InChI

InChI=1S/C12H10ClNO4S2/c1-7-3-2-4-8(12(15)16)11(7)14-20(17,18)10-6-5-9(13)19-10/h2-6,14H,1H3,(H,15,16)

InChI Key

WIRIFEFEUNXDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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